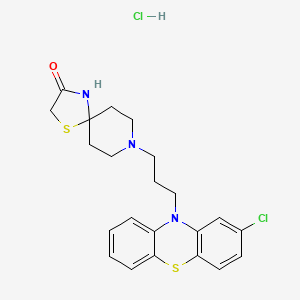
Clospirazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Spiclomazine HCl induces apoptosis associated with the suppression of cell viability, migration and invasion in pancreatic carcinoma cells. Spiclomazine HCl treatment causes a reduction in viability in pancreatic carcinoma cell lines CFPAC-1 and MIA PaCa-2 in vitro.
常见问题
Q. Basic: What experimental methods are recommended to assess the stability of Clospirazine hydrochloride under varying physiological conditions?
Answer:
To evaluate stability, employ a factorial experimental design that tests pH (e.g., 1.2–7.4 simulating gastrointestinal conditions), temperature (4–37°C), and oxidative stress (e.g., hydrogen peroxide exposure). Use HPLC or LC-MS for quantitative analysis of degradation products . Accelerated stability studies under controlled humidity (e.g., 75% RH) can predict shelf-life. For physiological relevance, validate results in simulated biological fluids (e.g., PBS or plasma) and compare degradation kinetics using Arrhenius modeling .
Q. Basic: How should researchers characterize the purity and structural identity of this compound?
Answer:
Combine orthogonal analytical techniques:
- Purity: HPLC with UV detection (≥95% purity threshold) and residual solvent analysis via GC-MS.
- Structural confirmation: NMR (¹H/¹³C), FT-IR for functional groups, and high-resolution mass spectrometry (HRMS) for molecular weight validation.
- Crystallinity: X-ray diffraction (XRD) for polymorph identification.
For novel compounds, elemental analysis (C, H, N) is mandatory to confirm stoichiometry .
Q. Advanced: How can researchers resolve contradictions in pharmacokinetic data between in vitro and in vivo models for this compound?
Answer:
Contradictions often arise from differences in metabolic activity, protein binding, or absorption barriers. Mitigate this by:
- Validating in vitro-in vivo correlation (IVIVC): Use physiologically based pharmacokinetic (PBPK) modeling to adjust for interspecies metabolic rates .
- Controlled variables: Standardize dosing regimens, vehicle selection, and sampling times.
- Confounding factors: Analyze tissue distribution via radiolabeled compounds or mass spectrometry imaging to identify off-target accumulation .
Q. Basic: What safety protocols are essential when handling hydrochloride salts like this compound in laboratory settings?
Answer:
Critical protocols include:
- Engineering controls: Fume hoods for aerosol prevention and negative-pressure containment for powders .
- Personal protective equipment (PPE): Nitrile gloves (tested for permeability), sealed goggles, and lab coats.
- Emergency measures: Immediate skin decontamination with soap/water and eye irrigation for ≥15 minutes .
- Exposure monitoring: Airborne particulate sensors aligned with OSHA’s Permissible Exposure Limits (PELs) .
Q. Advanced: What strategies improve inter-laboratory reproducibility in synthesizing this compound?
Answer:
- Detailed documentation: Publish full synthetic protocols, including reaction stoichiometry, catalyst purity, and purification steps (e.g., column chromatography gradients).
- Batch consistency: Use quality control metrics like enantiomeric excess (EE) for chiral compounds and Karl Fischer titration for moisture content.
- Collaborative validation: Share samples with independent labs for cross-verification using standardized analytical methods .
Q. Basic: How should storage conditions for this compound be optimized to prevent degradation?
Answer:
Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C for long-term stability. Monitor moisture uptake using dynamic vapor sorption (DVS) analysis. For short-term use, desiccants like silica gel are critical. Pre-formulation studies (e.g., differential scanning calorimetry) can identify phase transitions affecting stability .
Q. Advanced: How can target engagement of this compound be validated in complex biological systems?
Answer:
- Biophysical assays: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity.
- Functional assays: Knockout/knockdown models (e.g., CRISPR) to confirm phenotype rescue.
- In vivo imaging: PET/CT with radiolabeled analogs to track biodistribution and target occupancy .
属性
CAS 编号 |
27007-85-8 |
|---|---|
分子式 |
C22H25Cl2N3OS2 |
分子量 |
482.5 g/mol |
IUPAC 名称 |
8-[3-(2-chlorophenothiazin-10-yl)propyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one;hydrochloride |
InChI |
InChI=1S/C22H24ClN3OS2.ClH/c23-16-6-7-20-18(14-16)26(17-4-1-2-5-19(17)29-20)11-3-10-25-12-8-22(9-13-25)24-21(27)15-28-22;/h1-2,4-7,14H,3,8-13,15H2,(H,24,27);1H |
InChI 键 |
JRSBQVOEILNXGS-UHFFFAOYSA-N |
SMILES |
C1CN(CCC12NC(=O)CS2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl.Cl |
规范 SMILES |
C1C[NH+](CCC12NC(=O)CS2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl.[Cl-] |
外观 |
Solid powder |
Key on ui other cas no. |
27007-85-8 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Spiclomazine HCl; Spiclomazine Hydrochloride; APY606; APY-606; Diceplon; Disepron; Clospirazine hydrochloride; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















